4-(1-(2-Hydroxyphenyl)vinyl)benzonitrile
Description
4-(1-(2-Hydroxyphenyl)vinyl)benzonitrile is a benzonitrile derivative featuring a hydroxyphenylvinyl substituent. The benzonitrile moiety is a common electro-acceptor group in nonlinear optical (NLO) materials, pharmaceuticals, and fluorescent compounds due to its strong electron-withdrawing nature .
Properties
Molecular Formula |
C15H11NO |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-[1-(2-hydroxyphenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H11NO/c1-11(14-4-2-3-5-15(14)17)13-8-6-12(10-16)7-9-13/h2-9,17H,1H2 |
InChI Key |
SDPZAZWYBTWHCA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)C#N)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-Hydroxyphenyl)vinyl)benzonitrile typically involves the reaction of 2-hydroxybenzaldehyde with benzonitrile under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts and solvents that can be easily recycled contributes to the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(1-(2-Hydroxyphenyl)vinyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The vinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon are used.
Substitution: Reagents like halogens or nucleophiles such as amines and thiols can be employed under appropriate conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(1-(2-Hydroxyphenyl)vinyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1-(2-Hydroxyphenyl)vinyl)benzonitrile involves its interaction with specific molecular targets. For instance, its hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The nitrile group can also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
(a) 4-(1-(Diphenylsilyl)vinyl)benzonitrile
- Structure : Replaces the hydroxyphenyl group with a diphenylsilyl moiety.
- Synthesis involves hydrosilylation of 4-ethynylbenzonitrile with diphenylsilane, requiring purification via column chromatography .
- Applications: Likely used in organosilicon chemistry or polymer composites, contrasting with the hydrophilic nature of the hydroxyphenyl analog.
(b) 4-(2-(6-Methyl-4-oxo-4H-pyran-2-yl)vinyl)benzonitrile (2d)
- Structure: Substituted with a pyranone ring.
- However, synthesis challenges (e.g., byproduct formation) highlight substituent-dependent reactivity .
- Applications : May serve as a fluorescent dye or NLO chromophore, differing from the hydroxyphenyl analog’s hydrogen-bonding applications.
(c) 4-(1-((tert-Butyldimethylsilyl)oxy)vinyl)benzonitrile
- Structure : Features a silyl-protected hydroxyl group.
- Properties : The TBS group stabilizes the hydroxyl group during synthesis, enabling controlled deprotection. This contrasts with the free hydroxyl group in the target compound, which may participate in intermolecular interactions .
- Applications : Intermediate in multi-step syntheses, whereas the hydroxyphenyl analog could act as a ligand or catalyst.
Functional Group Modifications
(a) 4-(2-Hydroxyethyl)benzonitrile
- Structure : Replaces the vinyl-hydroxyphenyl group with a hydroxyethyl chain.
- Properties : Increased flexibility and hydrogen-bonding capacity, enhancing solubility in polar solvents. Used in pharmaceutical intermediates (e.g., alcohol dehydrogenase substrates) .
- Contrast : The rigid vinyl backbone of the target compound favors conjugation and optoelectronic applications.
(b) 4-[1-(4-Cyanophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile
Optical and NLO Properties
(a) (Z)-4-(1-Cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile (Molecule A)
- Structure : Furan substituent with extended conjugation.
- Properties : Exhibits high NLO susceptibility (χ⁽³⁾ ~ 10⁻¹² esu) when embedded in a PVK polymer matrix. The hydroxyphenyl analog may show lower NLO activity due to reduced electron-donating capacity compared to furan .
(b) 2-(4-(4-Cyanostyryl)styryl)benzonitrile
- Structure : Double styryl groups for extended π-conjugation.
- Properties: Fluorescent brightener (C.I. 199-2) with strong blue emission. The hydroxyphenyl analog’s fluorescence may be quenched by the phenolic group .
Data Table: Key Structural and Functional Comparisons
Biological Activity
4-(1-(2-Hydroxyphenyl)vinyl)benzonitrile, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anti-cancer, antioxidant, and enzyme inhibitory activities.
Chemical Structure
The molecular formula of this compound is C16H15NO, featuring a hydroxyl group on the phenyl ring which may contribute to its biological activities.
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of phenolic compounds have shown promising results in inhibiting cancer cell proliferation.
- Case Study : A study on related compounds demonstrated that certain derivatives could induce G2/M phase arrest in cancer cells, suggesting a mechanism of action through cell cycle regulation . The IC50 values for these compounds ranged from 1.45 to 4.25 μM across various cancer cell lines, indicating potent activity.
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Derivative 1 | 1.45 | Capan-1 |
| Derivative 2 | 4.25 | HL-60 |
| Derivative 3 | 3.00 | NCI-H460 |
2. Antioxidant Activity
The antioxidant potential of phenolic compounds is well-documented. Compounds similar to this compound have been shown to scavenge free radicals effectively.
- Research Findings : In studies evaluating antioxidant activity using the ABTS assay, several related compounds exhibited EC50 values comparable to well-known antioxidants . The most active compound in these studies had an EC50 value of approximately 9.0 μM.
| Compound | EC50 (μM) | Assay Type |
|---|---|---|
| Compound A | 9.0 ± 0.3 | ABTS Scavenging |
| Compound B | 13.2 ± 0.5 | ABTS Scavenging |
3. Enzyme Inhibition
Tyrosinase (TYR) inhibition is a significant area of study due to its role in melanin biosynthesis and potential therapeutic applications for skin disorders.
- Inhibitory Effects : Compounds structurally similar to this compound have shown effective inhibition of tyrosinase with IC50 values around 3.8 μM . This suggests that the compound may also possess similar inhibitory effects.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and cellular pathways:
- Cell Cycle Arrest : The observed G2/M phase arrest in cancer cells indicates that the compound may disrupt normal cell cycle progression, leading to apoptosis .
- Antioxidant Mechanism : The presence of hydroxyl groups enhances the ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
